

Technical Guide: 2-(3-bromophenyl)oxirane (CAS 28022-44-8)

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)oxirane

Cat. No.: B143765

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For Researchers, Scientists, and Drug Development Professionals

Chemical Information

2-(3-bromophenyl)oxirane, also known as m-Bromostyrene 7,8-oxide, is a reactive epoxide intermediate with potential applications in medicinal chemistry and as a building block in organic synthesis. Its chemical structure features a brominated phenyl group attached to an oxirane ring, which confers specific reactivity and potential biological activity. One area of interest is its potential as a neuropharmacological agent, being structurally related to the drug carbamazepine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-(3-bromophenyl)oxirane** is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
CAS Number	28022-44-8	
Molecular Formula	C ₈ H ₇ BrO	
Molecular Weight	199.04 g/mol	
Density	1.596 g/cm ³	
Boiling Point	249.4 °C at 760 mmHg	
Flash Point	99 °C	
SMILES	C1C(O1)C2=CC(=CC=C2)Br	
Synonyms	m-Bromostyrene 7,8-oxide, 3-bromostyrene oxide, 1-bromo-3-(epoxyethyl)benzene	

Synthesis

The synthesis of **2-(3-bromophenyl)oxirane** can be achieved through the epoxidation of 3-bromostyrene. A common and effective method involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Experimental Protocol: Epoxidation of 3-Bromostyrene

This protocol details the synthesis of **2-(3-bromophenyl)oxirane** from 3-bromostyrene using m-CPBA.

Materials:

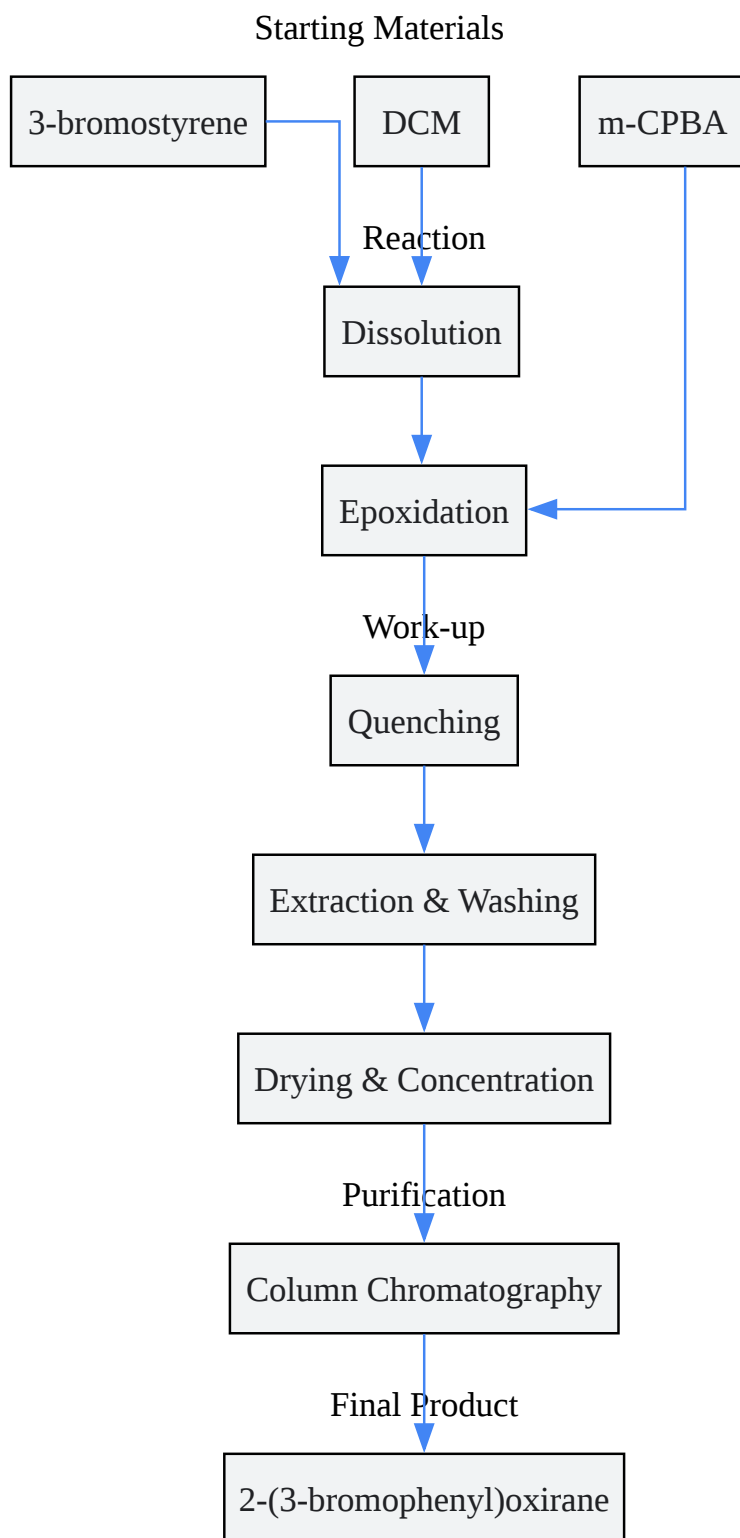
- 3-bromostyrene
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution

- Saturated aqueous sodium sulfite solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromostyrene (1.0 equivalent) in dichloromethane.
- **Addition of m-CPBA:** Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
 - Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **2-(3-bromophenyl)oxirane** as a colorless oil.

Logical Workflow for Synthesis:

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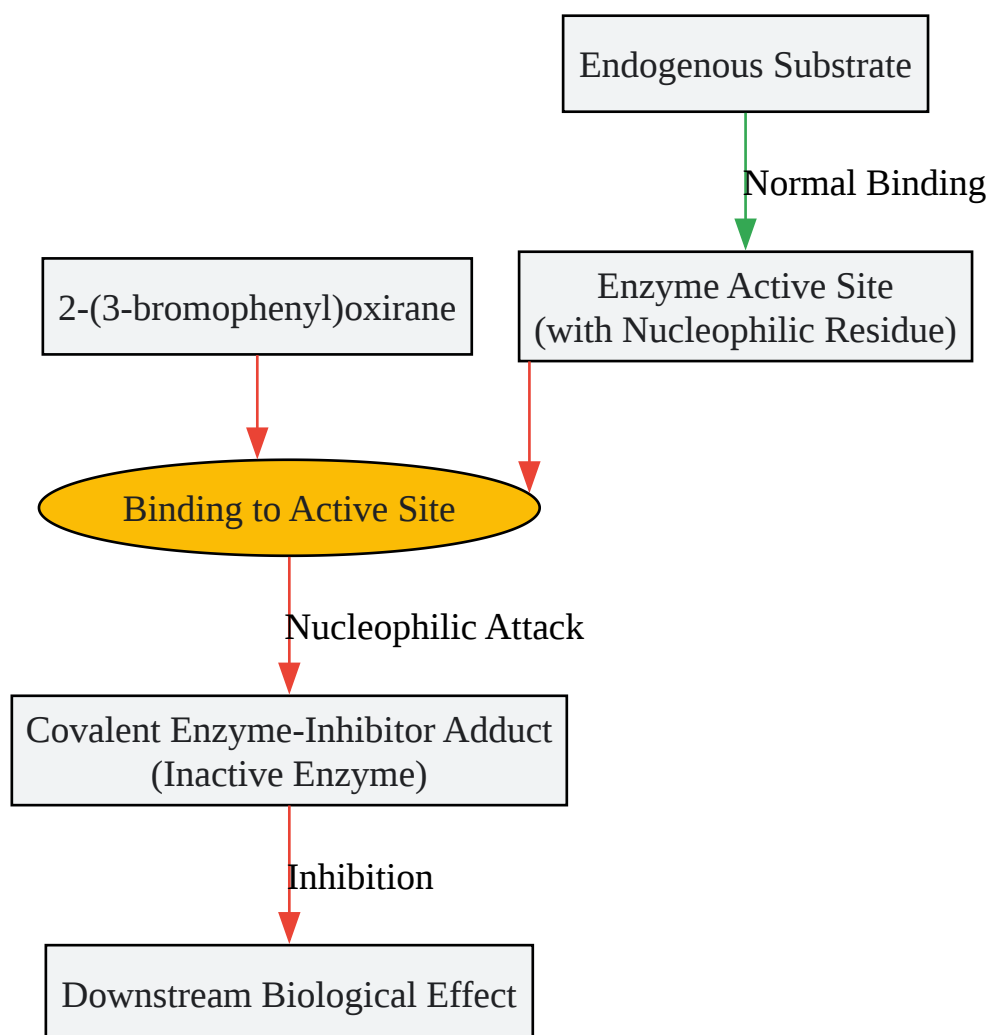
Synthesis Workflow

Biological Activity and Potential Applications

While **2-(3-bromophenyl)oxirane** is noted as a potential neuropharmacological agent, specific quantitative data on its biological activity is limited in publicly available literature. The oxirane ring makes it a reactive electrophile, suggesting it could act as an inhibitor of various enzymes through covalent modification of nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site.

Hypothetical Mechanism of Action: Enzyme Inhibition

A plausible mechanism of action for **2-(3-bromophenyl)oxirane** involves the nucleophilic attack by an amino acid residue within the active site of a target enzyme, leading to the opening of the epoxide ring and the formation of a covalent bond. This irreversible inhibition would disrupt the normal function of the enzyme.



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Hypothetical Enzyme Inhibition

Recommended Experimental Protocols for Biological Evaluation

To elucidate the biological activity of **2-(3-bromophenyl)oxirane**, the following experimental protocols are recommended.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

Materials:

- Neuronal cell line (e.g., SH-SY5Y)
- Complete cell culture medium
- **2-(3-bromophenyl)oxirane**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates

Procedure:

- Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **2-(3-bromophenyl)oxirane** in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 24, 48, or 72 hours.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37 °C.
- Solubilization: Add 100 μ L of solubilization solution to each well and incubate overnight at 37 °C to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

To investigate the neuropharmacological potential, a radioligand binding assay can be performed to determine the affinity of **2-(3-bromophenyl)oxirane** for specific neuroreceptors, such as dopamine D2 receptors.

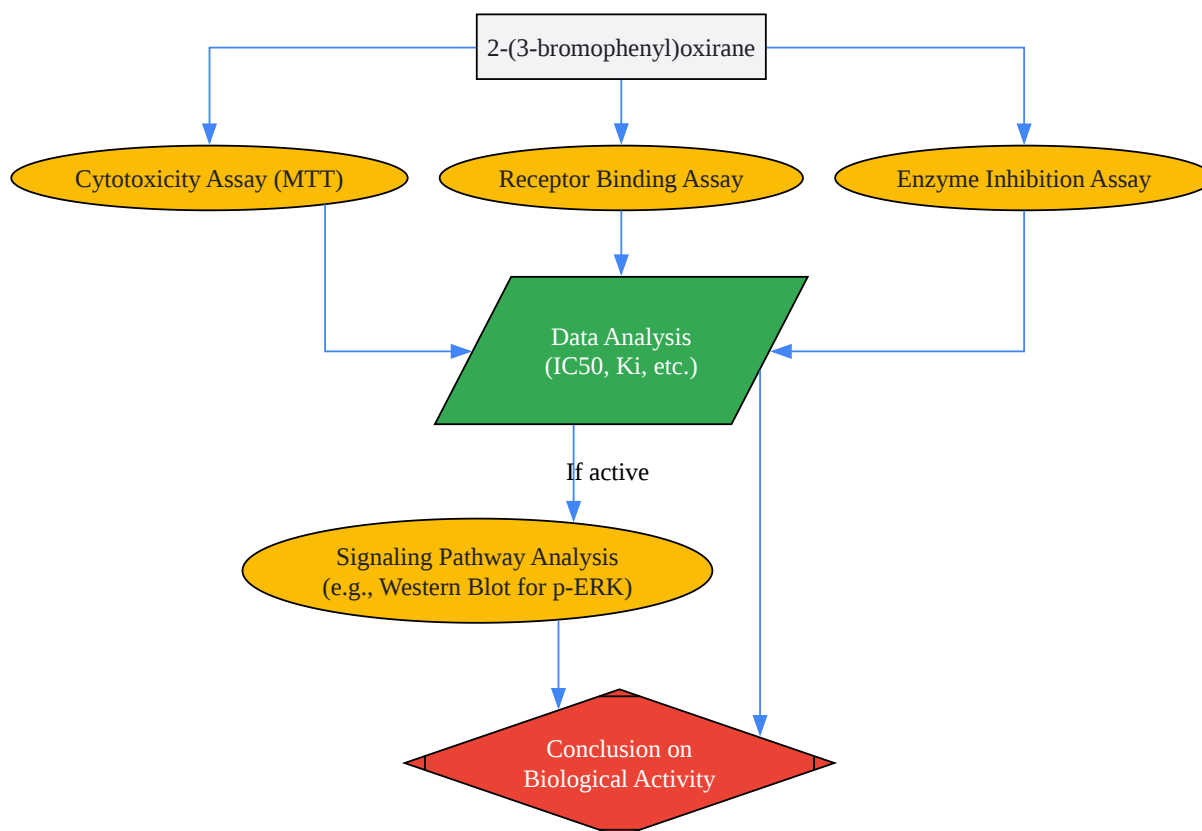
Materials:

- Cell membranes expressing the target receptor (e.g., dopamine D2)
- Radioligand specific for the target receptor (e.g., [^3H]-Spiperone)
- **2-(3-bromophenyl)oxirane**
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2 , 1 mM MgCl_2 , pH 7.4)
- Non-specific binding control (a high concentration of a known unlabeled ligand)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K_d , and varying concentrations of **2-(3-bromophenyl)oxirane**.
- Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the K_i value.

Workflow for Biological Evaluation:



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Biological Evaluation Workflow

Safety Information

2-(3-bromophenyl)oxirane should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(3-bromophenyl)oxirane is a valuable synthetic intermediate with potential for further investigation in drug discovery, particularly in the area of neuropharmacology. The provided protocols for synthesis and biological evaluation offer a framework for researchers to explore its properties and potential therapeutic applications. Further studies are warranted to quantitatively assess its biological activity and elucidate its mechanism of action.

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